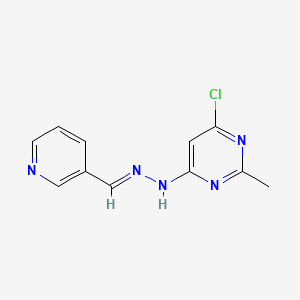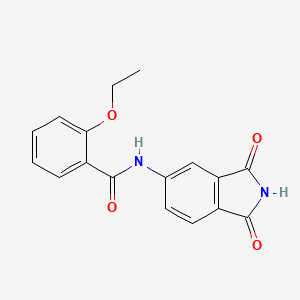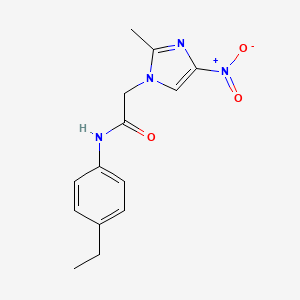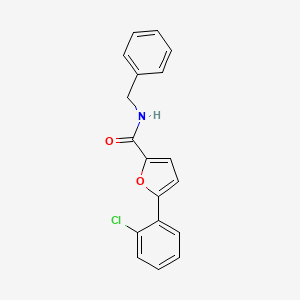
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as CL-316243, is a synthetic compound that is widely used in scientific research. It is a selective agonist of the beta-3 adrenergic receptor, which is primarily found in adipose tissue. This receptor plays a crucial role in regulating energy expenditure and thermogenesis, making CL-316243 a valuable tool for studying metabolism and obesity.
Mécanisme D'action
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone acts as a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). Increased levels of cAMP in adipose tissue stimulate the breakdown of stored fat, leading to increased energy expenditure and thermogenesis.
Biochemical and Physiological Effects
nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to increase energy expenditure, reduce body weight, and improve glucose tolerance. It has also been shown to increase the expression of genes involved in thermogenesis and fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows researchers to specifically target this receptor and investigate its function without affecting other adrenergic receptors. However, one limitation of using nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its relatively short half-life, which can make it difficult to maintain stable levels in animal models.
Orientations Futures
There are many potential future directions for research involving nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of interest is the development of novel therapeutics for obesity and related metabolic disorders based on the activation of the beta-3 adrenergic receptor. Another area of interest is the investigation of the role of the beta-3 adrenergic receptor in other tissues and physiological processes, such as the regulation of cardiac function and blood pressure. Additionally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone and its potential side effects.
Méthodes De Synthèse
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized using a variety of methods. One common approach involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with nicotinaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively used in scientific research to investigate the function of the beta-3 adrenergic receptor. Studies have shown that nicotinaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can increase energy expenditure and promote weight loss in animal models, making it a potential therapeutic target for obesity and related metabolic disorders.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c1-8-15-10(12)5-11(16-8)17-14-7-9-3-2-4-13-6-9/h2-7H,1H3,(H,15,16,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTPEPHYDABPRP-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)

![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)